D-Galacturonic Acid Monohydrate

Catalog No.
S1800229
CAS No.
91510-62-2
M.F
C6H12O8
M. Wt
212.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Galacturonic Acid Monohydrate

CAS Number

91510-62-2

Product Name

D-Galacturonic Acid Monohydrate

IUPAC Name

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid;hydrate

Molecular Formula

C6H12O8

Molecular Weight

212.15 g/mol

InChI

InChI=1S/C6H10O7.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);1H2/t2-,3+,4+,5-;/m0./s1

InChI Key

JKCNUXXWWMOQSF-RMTXHFLUSA-N

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O.O

Isomeric SMILES

C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O.O

Engineering Saccharomyces cerevisiae:

D-Galacturonic acid monohydrate shows promise in modifying the yeast Saccharomyces cerevisiae, commonly used in bread and beer production. A 2018 study published in Nature Communications explored the use of D-GalA to engineer this yeast strain. The research suggests that D-GalA can be utilized as an endogenous metabolite, a substance naturally produced by the organism, to improve its functionality []. This has potential applications in optimizing fermentation processes and potentially even creating novel yeast strains with specific characteristics.

D-Galacturonic Acid Monohydrate is a naturally occurring compound that belongs to the class of hexuronic acids. Its chemical formula is C₆H₁₂O₈, and it is derived from D-galactose by the oxidation of the hydroxymethyl group at the C-6 position to a carboxylic acid. This compound is a monohydrate form of D-galacturonic acid, which means it contains one molecule of water for each molecule of the acid. D-Galacturonic Acid Monohydrate plays a significant role in the structure of pectin, a polysaccharide found in plant cell walls, contributing to its gelling properties and stability in various applications .

Due to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in creating pectin derivatives.
  • Oxidation: The aldehyde form can be further oxidized to form D-galactaric acid.
  • Reduction: The carboxylic acid group can be reduced to an alcohol under specific conditions.

These reactions are crucial for modifying the compound for various industrial applications, particularly in food and pharmaceuticals .

D-Galacturonic Acid Monohydrate exhibits several biological activities:

  • Prebiotic Effects: It serves as a substrate for beneficial gut bacteria, promoting gut health.
  • Antioxidant Properties: The compound has been shown to possess antioxidant activity, which can help mitigate oxidative stress in biological systems.
  • Immune Modulation: Research indicates that it may influence immune responses, potentially enhancing the body's defense mechanisms against pathogens .

D-Galacturonic Acid Monohydrate can be synthesized through various methods:

  • Oxidation of D-Galactose: This is the most common method, where D-galactose is oxidized using reagents such as nitric acid or potassium permanganate.
  • Enzymatic Methods: Specific enzymes like galactose oxidase can convert D-galactose into D-galacturonic acid under mild conditions, providing a more environmentally friendly approach.
  • Extraction from Pectin: It can also be obtained by hydrolyzing pectin sources, which are rich in D-galacturonic acid units .

D-Galacturonic Acid Monohydrate has diverse applications across various fields:

  • Food Industry: It is used as a gelling agent and stabilizer in jams, jellies, and other food products due to its ability to form gels with sugars and acids.
  • Pharmaceuticals: The compound is utilized in drug formulations for its bioactivity and potential health benefits.
  • Cosmetics: It serves as an ingredient in skin care products due to its moisturizing properties and ability to enhance skin texture .

Research on the interactions of D-Galacturonic Acid Monohydrate includes:

  • Complex Formation with Proteins: Studies have shown that it can form complexes with proteins, influencing their stability and functionality.
  • Synergistic Effects with Other Polysaccharides: When combined with other polysaccharides like alginates or carrageenans, it enhances gelling properties and stability in formulations.
  • Gut Microbiota Interaction: Its prebiotic effects have been studied in relation to gut microbiota composition and metabolic health .

D-Galacturonic Acid Monohydrate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
D-GalactoseC₆H₁₂O₆A simple sugar; precursor to D-galacturonic acid.
D-Mannuronic AcidC₆H₁₀O₇Similar structure but differs at C-2 (epimeric).
L-Galacturonic AcidC₆H₁₀O₇Enantiomer of D-galacturonic acid; different biological activities.
PectinVariesA polysaccharide containing D-galacturonic acid units; used for gelling.

D-Galacturonic Acid Monohydrate's uniqueness lies in its specific configuration as a monohydrate and its role as a building block in pectin structures, which distinguishes it from other similar compounds. Its applications in food technology and biochemistry further highlight its significance .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

212.05321734 g/mol

Monoisotopic Mass

212.05321734 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-08-15

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